molecular formula C19H21F2N5O2 B10930509 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B10930509
M. Wt: 389.4 g/mol
InChI Key: YUBFEZQUUWAIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, as well as a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The difluoromethylation process is a key step, which can be achieved using various reagents and catalysts. For example, difluoromethylation of C(sp^2)–H bonds can be accomplished through Minisci-type radical chemistry .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoromethylated pyrimidine oxides, while substitution reactions could introduce new functional groups onto the pyrimidine or pyrazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine and pyrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
  • N-[4-(METHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE

Uniqueness

The presence of the difluoromethyl group in N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development .

Properties

Molecular Formula

C19H21F2N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C19H21F2N5O2/c1-11-13(10-23-26(11)2)9-22-19-24-14(8-15(25-19)18(20)21)12-5-6-16(27-3)17(7-12)28-4/h5-8,10,18H,9H2,1-4H3,(H,22,24,25)

InChI Key

YUBFEZQUUWAIKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.